Raltegravir-13C6 Potassium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

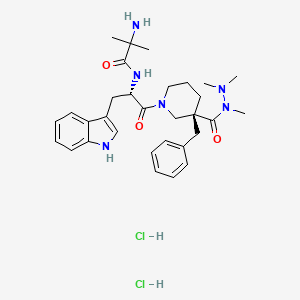

Raltegravir-13C6 Potassium Salt is an antiretroviral agent . It is primarily used for the treatment of HIV-1 infection . The molecular formula of Raltegravir-13C6 Potassium Salt is C20 H20 F N6 O5 . K .

Molecular Structure Analysis

The molecular structure of Raltegravir-13C6 Potassium Salt has been analyzed using techniques such as powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) .Physical And Chemical Properties Analysis

Raltegravir-13C6 Potassium Salt has a molecular weight of 482.51 . It has poor aqueous solubility and chemical stability in acidic/basic medium .科学的研究の応用

HIV Treatment

Raltegravir is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection . It works by inhibiting the HIV integrase enzyme, which is necessary for the virus to replicate in the body.

Structural Analysis

Structural analysis of Raltegravir has been conducted to investigate its solubility and stability . This includes the use of techniques such as powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) .

Solubility Studies

Raltegravir belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility . Studies have been conducted to search for an alternative solid form with improved drug attributes .

Stability Studies

The chemical stability of Raltegravir in acidic/basic medium has been studied . Compared to the commercialized Raltegravir potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis .

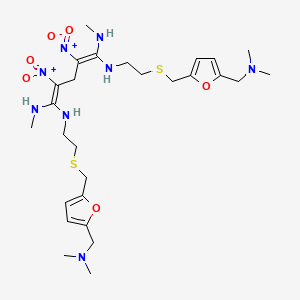

Impurity Analysis

Impurity C of Raltegravir exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium . This suggests that impurity C could potentially be used as a more stable form of the drug.

Chemical Reference

Raltegravir-13C6 Potassium Salt can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . This is particularly useful in fields like nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Studies

The synthesis of Raltegravir is a topic of research interest . A major challenge in the synthesis of Raltegravir is the selective N-methylation of the pyrimidone intermediate .

Bioprocessing and Cell Culture

Raltegravir potassium salt is used in bioprocessing, cell culture, and transfection studies . It’s used in research to study its effects on cells and its potential use in gene therapy .

作用機序

Target of Action

Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .

Mode of Action

Raltegravir-13C6 Potassium Salt acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .

Biochemical Pathways

The primary biochemical pathway affected by Raltegravir-13C6 Potassium Salt is the HIV replication cycle . By inhibiting the action of the HIV integrase, Raltegravir-13C6 Potassium Salt prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .

Pharmacokinetics

Raltegravir-13C6 Potassium Salt is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The primary result of Raltegravir-13C6 Potassium Salt’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .

Action Environment

The action, efficacy, and stability of Raltegravir-13C6 Potassium Salt can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. This can be achieved through a multi-step synthesis pathway that involves the use of various reagents and catalysts.", "Starting Materials": [ "Raltegravir", "Potassium hydroxide", "Carbon-13 labeled reagents", "Solvents (e.g. methanol, ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Synthesis of Raltegravir-13C6", "Start with Raltegravir and add carbon-13 labeled reagents to selectively incorporate six carbon-13 isotopes into the molecule.", "Use appropriate catalysts and reaction conditions to ensure high yield and purity of the product.", "Step 2: Formation of Raltegravir-13C6 Potassium Salt", "Dissolve Raltegravir-13C6 in a suitable solvent (e.g. methanol, ethanol).", "Add potassium hydroxide to the solution and stir until the salt is fully formed.", "Filter the solution to remove any impurities and dry the product under vacuum.", "The final product is Raltegravir-13C6 Potassium Salt." ] } | |

CAS番号 |

1391053-33-0 |

分子式 |

C₁₄¹³C₆H₂₀FKN₆O₅ |

分子量 |

488.46 |

同義語 |

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)